molecular formula C14H13NO2 B4885321 2-phenoxy-N-phenylacetamide CAS No. 18705-01-6

2-phenoxy-N-phenylacetamide

Cat. No. B4885321
CAS RN: 18705-01-6
M. Wt: 227.26 g/mol
InChI Key: VDLGLFVMQUNFST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-phenoxy-N-phenylacetamide derivatives involves multi-component reactions and catalytic systems. For example, novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines bearing the this compound unit have been efficiently prepared through one-pot multi-component reactions, demonstrating the versatility and synthetic utility of this compound (Abdelwahab et al., 2023). Similarly, 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as a primary compound, showcasing another approach to modifying the core structure for varied applications (Man-li, 2008).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic methods. For instance, the structure of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, and its phenolic sulfate conjugate was confirmed by spectral data, including IR, UV, MS, 1H NMR, and 13C NMR, which are critical techniques for understanding the molecular framework of these compounds (Gemborys et al., 1978).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is illustrated through their participation in various chemical reactions, leading to the synthesis of novel compounds. For example, the title compound "N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide" showcases intramolecular N—H⋯O hydrogen-bond interactions, which are pivotal in determining the chemical properties and reactivity of such molecules (Li & Wu, 2010).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. For instance, N-Methyl-2-(4-phenoxyphenoxy)acetamide has been studied for its physical properties, including yield and reaction conditions, which are essential for optimizing synthesis protocols and understanding the compound's behavior under different conditions (Xiang-qi, 2007).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity with various reagents, stability under different chemical conditions, and potential for further transformations, are highlighted by their use in synthesizing a wide array of compounds. The synthesis and biological evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide derivatives as novel potential antitubercular agents underscore the compound's chemical versatility and potential for pharmaceutical applications (Ang et al., 2012).

Scientific Research Applications

Antitubercular Activity

2-phenoxy-N-phenylacetamide derivatives have shown promise as potential antitubercular agents. A study by Ang et al. (2012) synthesized and evaluated a series of these compounds for their antitubercular activities. They found that these derivatives exerted potent or moderate activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing promising safety profiles and good potential for further optimization as affordable antitubercular agents (Ang et al., 2012).

Anticancer Properties

Shan et al. (2016) explored the anticancer potential of 2-phenoxy-N-phenylacetamides. Their study involved designing, synthesizing, and evaluating these compounds against several human cancer cell lines. Some of the synthesized compounds demonstrated significant cytotoxicity and antiproliferative activity, indicating their potential as novel anticancer agents (Shan et al., 2016).

Structural Analysis

The molecular structure of certain this compound derivatives has been studied for their stereochemical properties. Li and Wu (2010) reported on a compound exhibiting a stereogenic center and its crystallization as a racemate, highlighting the importance of molecular structure in the biological activity of these compounds (Li & Wu, 2010).

Hemoglobin Allosteric Modifiers

This compound derivatives have been investigated as allosteric modifiers of hemoglobin. Randad et al. (1991) synthesized a series of these compounds and found several to be strong allosteric effectors of hemoglobin. This property could be beneficial in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia or stroke (Randad et al., 1991).

Estrogen-Like Effects

Zeng et al. (2018) investigated the estrogen-like effects of 2-phenylacetamide, a related compound, which was shown to promote the proliferation of MCF-7 cells and influence hormone levelsand uterine weight in mice. This suggests potential applications in treating perimenopause syndrome or other estrogen-related conditions (Zeng et al., 2018).

Antibacterial Activity

Yele et al. (2021) synthesized a new class of 2-aryloxy-N-phenylacetamide derivatives and evaluated their antibacterial activity. Some of these compounds demonstrated effective antibacterial properties against a range of bacteria, suggesting their potential as novel antibacterial agents (Yele et al., 2021).

Retention Behavior and Biological Activity

Vaštag et al. (2014) explored the relationship between the chromatographic retention behaviors and biological activities of N-substituted-2-phenylacetamide derivatives. This study highlights how physical, chemical, and structural properties of substances like this compound can influence their biological activity (Vaštag et al., 2014).

Analgesic and Anti-Inflammatory Activities

Rani et al. (2014) developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and assessed them for their anticancer, anti-inflammatory, and analgesic activities. Their research revealed that compounds with halogens on the aromatic ring showed notable anticancer and anti-inflammatory activity (Rani et al., 2014).

Antimicrobial Study

Jayadevappa et al. (2012) synthesized a class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides and tested their antimicrobial activity. Some compounds exhibited superior activity compared to standard drugs, indicating their potential use in antimicrobial applications (Jayadevappa et al., 2012).

Hybrid Molecule Synthesis

Abdelhamid et al. (2022) reported the synthesis of novel this compound hybrids with various heterocyclic scaffolds for use as multitarget-directed medicines. These compounds were designed for therapeutic options in multifactorial illnesses, showcasing the versatility of this compound derivatives in drug design (Abdelhamid et al., 2022).

Photocatalytic Degradation Studies

Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen, a structurally related compound, using TiO2 nanoparticles. This study provides insights into environmental applications of photocatalytic processes involving acetaminophen derivatives (Jallouli et al., 2017).

QSAR Analysis for Drug Design

Noolvi et al. (2012) conducted a QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1 inhibitors, emphasizing the rational approach to anticancer drug design. This study underlines the importance of quantitative structure-activity relationships in developing new therapeutic agents (Noolvi et al., 2012).

Electrochemical Studies

Fanjul-Bolado et al. (2009) conducted an electrochemical study of paracetamol, a compound similar to this compound, highlighting its utility in pharmaceutical formulations and quality control analysis (Fanjul-Bolado et al., 2009).

Safety and Hazards

The safety data sheet for 2-phenoxy-N-phenylacetamide suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding ingestion and inhalation . It is also recommended to keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition . From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-phenoxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(15-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLGLFVMQUNFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877479
Record name PHENOXYACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18705-01-6
Record name NSC99249
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PHENOXYACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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